molecular formula C5H10FNO2S B14382502 L-Cysteine, S-(2-fluoroethyl)- CAS No. 88169-59-9

L-Cysteine, S-(2-fluoroethyl)-

Katalognummer: B14382502
CAS-Nummer: 88169-59-9
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: KYRATRJNCYQUDD-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Cysteine, S-(2-fluoroethyl)-: is a fluorinated amino acid derivative. It is structurally similar to L-cysteine, with the addition of a 2-fluoroethyl group attached to the sulfur atom. This modification introduces unique chemical properties, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, S-(2-fluoroethyl)- typically involves the reaction of L-cysteine with 2-fluoroethyl halides under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often with the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of L-Cysteine, S-(2-fluoroethyl)- can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: L-Cysteine, S-(2-fluoroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

L-Cysteine, S-(2-fluoroethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Incorporated into proteins to study protein structure and function using techniques like 19F NMR spectroscopy.

    Medicine: Potential use in drug development and as a probe for imaging studies.

    Industry: Utilized in the production of specialized chemicals and materials .

Wirkmechanismus

The mechanism of action of L-Cysteine, S-(2-fluoroethyl)- involves its incorporation into proteins and other biomolecules. The fluorine atom provides unique properties, such as increased stability and altered reactivity. This can affect the protein’s structure and function, making it a valuable tool for studying biological processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: L-Cysteine, S-(2-fluoroethyl)- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or stability, such as in 19F NMR spectroscopy and drug development .

Eigenschaften

CAS-Nummer

88169-59-9

Molekularformel

C5H10FNO2S

Molekulargewicht

167.20 g/mol

IUPAC-Name

(2R)-2-amino-3-(2-fluoroethylsulfanyl)propanoic acid

InChI

InChI=1S/C5H10FNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1

InChI-Schlüssel

KYRATRJNCYQUDD-BYPYZUCNSA-N

Isomerische SMILES

C(CSC[C@@H](C(=O)O)N)F

Kanonische SMILES

C(CSCC(C(=O)O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.